Indene
Overview
Description
Indene is a polycyclic hydrocarbon compound with the chemical formula C9H8 . It consists of a six-membered benzene ring fused to a five-membered cyclopentene ring . This structural composition makes this compound an intriguing subject of study for chemists due to its diverse chemical reactivity. This compound is found in coal tar and is primarily used in the production of dyes, resins, pharmaceuticals, and certain plastics .
Synthetic Routes and Reaction Conditions:
Cyclization of Alkynes: The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rhodium (I) catalyst gives this compound derivatives in high yields.
Ring-Closing Metathesis: Substituted phenols are used as starting materials in a reaction sequence composed of Palladium-catalyzed Suzuki coupling and Ruthenium-catalyzed ring-closing metathesis.
Industrial Production Methods:
Extraction from Coal Tar: this compound occurs naturally in coal-tar fractions boiling around 175–185°C.
Steam Distillation: The sodio-indene is converted back to this compound by steam distillation.
Types of Reactions:
Polymerization: this compound readily polymerizes, especially under radiation-induced conditions.
Condensation: It condenses with diethyl oxalate in the presence of sodium ethoxide to form this compound–oxalic ester.
Common Reagents and Conditions:
Oxidation: Acid dichromate.
Polymerization: Gamma radiation.
Condensation: Sodium ethoxide.
Major Products:
Homophthalic Acid: From oxidation.
Polythis compound: From polymerization.
This compound–Oxalic Ester: From condensation.
Mechanism of Action
Target of Action
Indene, a polycyclic hydrocarbon, has been found to interact with various targets. For instance, it has been observed to interact with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) , which are key enzymes in the inflammatory response . Additionally, this compound compounds have been found to target Helicobacter pylori’s phosphatidylethanolamine , a characteristic lipid of the cell membranes of this bacterium .
Mode of Action
The interaction of this compound with its targets leads to various changes. For instance, when interacting with COX-1 and COX-2, this compound inhibits the synthesis of prostaglandins, thereby exerting anti-inflammatory effects . When this compound compounds interact with Helicobacter pylori’s phosphatidylethanolamine, they exhibit a bactericidal action, selectively acting against this bacterium .
Biochemical Pathways
This compound is involved in several biochemical pathways. For instance, it is part of the biosynthesis pathways of various microorganisms, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways produce indole, a signaling molecule produced by both bacteria and plants .
Pharmacokinetics
The pharmacokinetics of this compound derivatives, such as sulindac, involve rapid oral absorption, reversible metabolism to an active sulfide compound with anti-inflammatory and analgesic properties, and irreversible metabolism to a sulphone compound . The bioavailability of these compounds may be low due to considerable first-pass metabolism .
Result of Action
The action of this compound leads to various molecular and cellular effects. For instance, the inhibition of prostaglandin synthesis by this compound results in anti-inflammatory effects . The bactericidal action of this compound compounds against Helicobacter pylori could potentially contribute to the treatment of infections caused by this bacterium .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the catalysis of the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives by certain metal salts in hot toluene forms 1-substituted-1H-indene and 1-indanone products . This suggests that the chemical environment can significantly influence the reactions involving this compound.
Biochemical Analysis
Biochemical Properties
Indene interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to interact with superoxide dismutase (SOD), a crucial antioxidant enzyme . The interaction of this compound with SOD disrupts the redox balance in cells, leading to oxidative stress .
Cellular Effects
This compound exerts significant effects on cellular processes. It has been observed to cause oxidative stress in earthworm coelomocytes, leading to a decrease in cell viability . The accumulation of reactive oxygen species (ROS) induced by this compound significantly inhibits the activities of the antioxidant system, including SOD, catalase (CAT), and glutathione (GSH), causing lipid peroxidation and changes in membrane permeability .
Molecular Mechanism
At the molecular level, this compound binds to SOD via the arene-H bond . This binding changes the secondary structure of SOD, leading to a loosening of the structure of the SOD peptide chain . This compound also causes SOD fluorescence sensitization .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been observed that this compound disrupts the redox balance in earthworm coelomocytes, leading to oxidative stress .
Dosage Effects in Animal Models
It is known that this compound can cause oxidative stress and decrease cell viability, suggesting potential toxic effects at high doses .
Scientific Research Applications
Indene has a wide range of applications in various fields:
Comparison with Similar Compounds
Indane: Structurally similar but primarily undergoes H-atom-abstraction reactions.
Indole: Shares similar pKa values with indene but differs in its aromaticity and biological activity.
Uniqueness of this compound:
Structural Composition: The fusion of a benzene ring with a cyclopentene ring gives this compound unique chemical reactivity.
Versatility: this compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound
This compound’s diverse chemical properties and wide range of applications make it a compound of significant interest in both scientific research and industrial applications.
Properties
IUPAC Name |
1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYIRNPNPLQARY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8 | |
Record name | INDENE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-64-9 | |
Record name | 1H-Indene, homopolymer | |
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DSSTOX Substance ID |
DTXSID8042052 | |
Record name | 1H-Indene | |
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Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Indene appears as a colorless liquid derived from coal tar. Fp: -2 °C; bp:182 °C. Density 0.997 g cm-3. Insoluble in water but soluble in organic solvents., Colorless liquid. [Note: A solid below 29 degrees F.]; [NIOSH], Colorless liquid derived from coal tar., Colorless liquid. [Note: A solid below 29 °F.] | |
Record name | INDENE | |
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Record name | Indene | |
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Record name | Indene | |
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Boiling Point |
359 °F at 760 mmHg (NIOSH, 2023), 181.6 °C 760 MM HG, 359 °F | |
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Record name | Indene | |
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Flash Point |
173 °F (NIOSH, 2023), 173 °F | |
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Record name | Indene | |
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Solubility |
Insoluble (NIOSH, 2023), INSOL IN WATER, MISCIBLE WITH MOST ORGANIC SOLVENTS, SOL IN ALL PROPORTIONS IN ALC, ETHER, N BENZENE, PYRIMIDENE, CARBON DISULFIDE, Soluble in ethanol; it is miscible with diethyl ether, naphtha, pyridine, carbon tetrachloride, chloroform, and carbon disulfide, Insoluble | |
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Density |
0.997 (NIOSH, 2023) - Less dense than water; will float, 0.9968 @ 20 °C/4 °C, 0.997 | |
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Vapor Pressure |
1.1 [mmHg], 1.1 mm Hg at 25 °C | |
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Color/Form |
LIQUID, Colorless liquid, Colorless liquid [Note: A solid below 29 degrees F]. | |
CAS No. |
95-13-6, 71551-80-9, 9003-64-9 | |
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URL | https://www.osha.gov/chemicaldata/751 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Indene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/NK7D80E8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
29 °F (NIOSH, 2023), -1.8 °C, 29 °F | |
Record name | INDENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25033 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | INDENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | INDENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/751 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Indene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0340.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.